Home > Products > Screening Compounds P146988 > 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione
3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione - 1215343-16-0

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Catalog Number: EVT-8182541
CAS Number: 1215343-16-0
Molecular Formula: C21H21F3N6O2
Molecular Weight: 446.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CVT-6883 is a selective, potent and orally available A2B-adenosine receptor antagonist which CV Therapeutics is investigating for the potential treatment of asthma and other conditions related to inflammation and fibrosis.
Source and Classification

The compound was developed as part of research into purinergic signaling and its implications in pharmacology. It belongs to a class of compounds that interact with adenosine receptors, specifically targeting the A2B subtype. The molecular formula is C21H21F3N6O2C_{21}H_{21}F_3N_6O_2, with a molecular weight of approximately 446.426 g/mol .

Synthesis Analysis

The synthesis of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione involves several key steps:

  1. Starting Materials: The synthesis typically begins with readily available purine derivatives and pyrazole intermediates.
  2. Reactions:
    • Formation of the Pyrazole Ring: This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
    • Substitution Reactions: The trifluoromethyl group is introduced via electrophilic fluorination or by using trifluoromethylation reagents.
    • Final Coupling: The final product is obtained through coupling reactions between the pyrazole derivative and the modified purine structure.

Technical parameters such as reaction temperatures, solvent systems (often polar aprotic solvents), and catalysts are crucial for optimizing yield and purity during synthesis .

Molecular Structure Analysis

The molecular structure of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione can be described as follows:

  • Core Structure: The compound features a purine base, characterized by a fused double-ring system consisting of a pyrimidine and imidazole ring.
  • Functional Groups:
    • An ethyl group at position 3.
    • A propyl group at position 1.
    • A pyrazole moiety linked at position 8.
    • A trifluoromethyl-substituted phenyl group attached to the pyrazole.

The presence of these substituents significantly influences the compound's biological activity and solubility properties .

Chemical Reactions Analysis

3-Ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione participates in various chemical reactions:

  1. Receptor Binding Studies: It acts as an antagonist in binding assays to evaluate its affinity for adenosine receptors.
  2. Metabolic Stability Tests: The compound undergoes biotransformation studies to assess its metabolic pathways in biological systems.
  3. Pharmacological Testing: Various assays are conducted to determine its efficacy against specific biological targets, particularly in inflammation models.

These reactions are essential for understanding the pharmacodynamics and pharmacokinetics of the compound .

Mechanism of Action

The mechanism of action for 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione primarily involves:

  1. Adenosine A2B Receptor Antagonism: By binding to the A2B receptor, it inhibits adenosine-mediated signaling pathways that contribute to inflammation and other physiological responses.
  2. Downstream Effects: This antagonism leads to reduced cellular responses associated with adenosine signaling, such as vasodilation and immune modulation.

Studies have shown that this compound can effectively block receptor activation in various cell types, making it a valuable tool for exploring adenosine's role in pathophysiology .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione are significant for its application:

  • Solubility: Generally soluble in organic solvents such as dimethyl sulfoxide and methanol but may have limited solubility in water due to its hydrophobic regions.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH or light.

Characterization techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry are commonly employed to confirm purity and structural integrity .

Applications

The applications of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione include:

  1. Pharmacological Research: Used extensively in studies focusing on the adenosine receptor system, particularly regarding inflammatory responses and cancer biology.
  2. Potential Therapeutics: Investigated for therapeutic potential in treating asthma, cardiovascular diseases, and other conditions where adenosine plays a critical role.
  3. Biochemical Tools: Serves as a reference compound in drug discovery processes aimed at developing new receptor antagonists.
Pharmacological Mechanisms of Action

Adenosine Receptor Antagonism and Selectivity Profiles

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione functions as a potent and selective antagonist of the adenosine A2B receptor subtype. Receptor binding studies have demonstrated a pronounced selectivity profile, with significantly higher affinity for the human A2B adenosine receptor compared to other adenosine receptor subtypes (A1, A2A, and A3) [1]. This selectivity is pharmacologically crucial as it minimizes off-target effects that could arise from modulation of other adenosine receptor subtypes, which have diverse physiological roles ranging from cardiovascular regulation to neurotransmitter release [2].

The molecular basis for this selectivity profile resides in the compound's optimized structure, which allows for preferential interaction with the orthosteric binding site of the A2B adenosine receptor. The 3-(trifluoromethyl)benzyl moiety attached to the pyrazole ring appears critical for establishing high-affinity interactions with hydrophobic regions within the A2B receptor binding pocket, while the purine-2,6-dione core mimics the endogenous adenosine structure but with modified substituents that prevent receptor activation [3]. This structural optimization yields a compound with nanomolar affinity for the A2B receptor while maintaining micromolar or lower affinity for other adenosine receptor subtypes [1].

Table 1: Receptor Binding Profile of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Receptor SubtypeAffinity (IC50/Ki)Selectivity Ratio (vs. A2B)Functional Activity
A2B Adenosine1-10 nM1 (reference)Competitive Antagonist
A1 Adenosine>1 µM>1000-foldNegligible Activity
A2A Adenosine>1 µM>1000-foldNegligible Activity
A3 Adenosine>1 µM>1000-foldNegligible Activity
P2X/P2Y PurinergicNot reportedNot applicableNo Significant Activity

Modulation of A2B Receptor-Mediated Signaling Pathways

The A2B adenosine receptor is a G protein-coupled receptor (GPCR) that signals primarily through Gαs and Gαq proteins. Under normal physiological conditions, adenosine binding to A2B receptors activates adenylate cyclase via Gαs coupling, increasing intracellular cyclic adenosine monophosphate (cAMP) production. Additionally, A2B receptor activation can stimulate phospholipase C via Gαq coupling, leading to inositol trisphosphate (IP3) formation, diacylglycerol (DAG) accumulation, and intracellular calcium mobilization [2]. 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione effectively blocks these signaling pathways by preventing endogenous adenosine from binding and activating the receptor [1].

In pathophysiological conditions such as tissue hypoxia, ischemia, or inflammation, extracellular adenosine concentrations rise dramatically due to ATP breakdown. This adenosine surge leads to sustained A2B receptor activation, promoting pro-inflammatory responses. By antagonizing A2B receptors, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione disrupts this pathological signaling cascade. Specifically, it inhibits Gαs-mediated cAMP accumulation that would otherwise occur in response to adenosine binding, and it also suppresses Gαq-mediated activation of phospholipase C, thereby reducing IP3-mediated calcium release from endoplasmic reticulum stores [1] [2]. This dual inhibition of major signaling pathways contributes to the compound's ability to modulate inflammatory processes and tissue remodeling.

Inhibition of Proinflammatory Cytokine Release in Immune Cells

A2B adenosine receptor antagonism by 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione results in significant suppression of proinflammatory cytokine production and release from immune cells. Research demonstrates that this compound effectively reduces caspase-1 activity in cardiac tissue following myocardial infarction, which corresponds with decreased maturation and secretion of interleukin-1 beta (IL-1β) [1]. IL-1β is a master regulator of inflammation that amplifies inflammatory cascades through activation of endothelial cells and recruitment of additional immune cells to sites of injury or infection.

The mechanism underlying cytokine suppression involves interruption of adenosine-mediated amplification of the inflammasome complex, particularly the NLRP3 inflammasome. In macrophages and other immune cells, A2B receptor activation enhances NLRP3 inflammasome assembly and activity. By blocking this receptor, 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione prevents adenosine-driven inflammasome activation, thereby reducing caspase-1-dependent processing of pro-IL-1β into its biologically active form [1]. This effect has been documented in vivo, where administration of the compound in a mouse model of non-reperfused myocardial infarction resulted in attenuated inflammatory responses and more favorable cardiac remodeling outcomes [1]. Additionally, studies indicate that the compound attenuates vascular remodeling and hypertension in preclinical models, effects attributed to its ability to reduce inflammatory mediators in the vasculature [1].

Impact on cAMP-Dependent Cellular Responses

The antagonistic activity of 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione on A2B receptors profoundly impacts cAMP-dependent cellular responses by preventing receptor-mediated activation of adenylate cyclase. Under conditions of elevated adenosine, such as ischemic or inflammatory environments, A2B receptor blockade with this compound significantly reduces intracellular cAMP accumulation in target cells [1] [2]. This pharmacological effect has particularly important implications for cell types that express high levels of A2B receptors, including vascular smooth muscle cells, endothelial cells, fibroblasts, and various immune cells.

In vascular smooth muscle cells, reduction of cAMP signaling through A2B receptor antagonism modulates cell proliferation and migration, processes that contribute to pathological vascular remodeling observed in hypertension and atherosclerosis. Similarly, in cardiac fibroblasts, suppression of cAMP signaling attenuates excessive extracellular matrix production and collagen deposition, thereby reducing pathological fibrosis that can lead to cardiac dysfunction following injury [1]. The compound's ability to modulate cAMP-dependent pathways extends to immune cells, where reduced cAMP levels alter cytokine production profiles and cellular activation states. This shift promotes a less inflammatory environment, which is beneficial in conditions characterized by excessive inflammation.

Table 2: Cellular Responses Modulated by 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione via cAMP Pathway Inhibition

Cell TypecAMP-Dependent ProcessFunctional OutcomePathophysiological Relevance
Cardiac FibroblastsCollagen synthesis and secretionReduced extracellular matrix depositionAttenuated pathological cardiac remodeling
Vascular Smooth MuscleCell proliferation and migrationDecreased neointima formationSuppressed vascular remodeling
MacrophagesInflammasome activationReduced IL-1β maturation and secretionAttenuated inflammatory responses
Endothelial CellsAdhesion molecule expressionDiminished leukocyte adhesion and extravasationReduced tissue infiltration by immune cells
Mast CellsMediator release (histamine, proteases)Decreased degranulation responseLimited allergic inflammation

Concentration-response studies demonstrate that 3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione inhibits adenosine-stimulated cAMP accumulation in a dose-dependent manner, with significant effects observed at nanomolar concentrations and maximal inhibition achieved in the low micromolar range [1]. This efficient suppression of cAMP signaling, particularly when localized to sites of adenosine overproduction (such as inflamed or ischemic tissues), underpins the compound's therapeutic potential for managing inflammatory components of cardiovascular diseases while minimizing systemic effects. The demonstrated efficacy in preclinical models of myocardial infarction and vascular remodeling highlights the physiological relevance of these cAMP-modulating effects [1].

Properties

CAS Number

1215343-16-0

Product Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

IUPAC Name

3-ethyl-1-propyl-8-[1-[[3-(trifluoromethyl)phenyl]methyl]pyrazol-4-yl]-7H-purine-2,6-dione

Molecular Formula

C21H21F3N6O2

Molecular Weight

446.4 g/mol

InChI

InChI=1S/C21H21F3N6O2/c1-3-8-30-19(31)16-18(29(4-2)20(30)32)27-17(26-16)14-10-25-28(12-14)11-13-6-5-7-15(9-13)21(22,23)24/h5-7,9-10,12H,3-4,8,11H2,1-2H3,(H,26,27)

InChI Key

KOYXXLLNCXWUNF-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC

Canonical SMILES

CCCN1C(=O)C2=C(N=C(N2)C3=CN(N=C3)CC4=CC(=CC=C4)C(F)(F)F)N(C1=O)CC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.